5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole is a heterocyclic compound characterized by the presence of both a benzoxazole and a piperazine moiety. This compound, with the chemical identifier 199292-73-4, has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. The combination of the benzoxazole ring and the piperazine group allows for diverse interactions, making it a valuable building block in chemical synthesis and drug development.
The synthesis of 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole typically involves the reaction of 2-aminophenol with 5-methyl-2-chlorobenzoxazole in the presence of a base, leading to the formation of the benzoxazole ring. This is followed by the introduction of the piperazine moiety through nucleophilic substitution reactions .
The synthesis of 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole can be achieved through several methods:
The reaction conditions typically require careful control of temperature and pH to optimize yield and purity. For instance, using bases like sodium hydroxide or potassium carbonate can facilitate the nucleophilic attack necessary for forming the final product.
In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability during production, ensuring consistent quality and yield.
The molecular formula for 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole is C_{12}H_{14}N_{2}O. The structure features a methyl group attached to the benzoxazole ring and a piperazine substituent that enhances its solubility and potential biological activity.
5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole can undergo several types of reactions:
For oxidation reactions, potassium permanganate is often used under acidic or neutral conditions to yield hydroxylated derivatives. Reduction typically involves sodium borohydride in methanol or ethanol as solvents. Nucleophilic substitutions may employ alkyl halides or sulfonates in conjunction with bases like sodium hydroxide.
The mechanism of action for 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole is primarily based on its ability to interact with specific molecular targets within biological systems. It may function by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various pharmacological effects depending on the target proteins involved .
5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole is typically presented as a solid at room temperature with a melting point that varies based on purity but often falls within a range typical for similar compounds.
The compound exhibits solubility in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water due to its hydrophobic characteristics imparted by the benzoxazole ring .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly used to characterize this compound and confirm its structure .
5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole has several notable applications:
The synthesis of 5-methyl-2-(piperazin-1-yl)-1,3-benzoxazole relies on well-established condensation and nucleophilic substitution strategies. The primary route involves reacting 2-amino-4-methylphenol with carboxylic acid derivatives or aldehydes under dehydrating conditions to form the benzoxazole core, followed by piperazine functionalization. A common approach uses ortho-esters (e.g., triethyl orthoacetate) in polyphosphoric acid (PPA) at 120–140°C to yield 5-methylbenzoxazole directly through cyclodehydration [2] [8]. Subsequently, chlorination at the C2 position using phosphorus oxychloride generates 2-chloro-5-methylbenzoxazole, a key electrophilic intermediate. Nucleophilic aromatic substitution (SNAr) with unprotected piperazine in refluxing toluene or xylene then installs the piperazine moiety. This method typically achieves 60–75% yields but suffers from regioselectivity challenges, as piperazine’s secondary amines can lead to bis-alkylated byproducts [2] [9]. Alternative routes employ copper-catalyzed C–N coupling, though metal contamination risks limit pharmaceutical applicability.
Table 1: Traditional Synthetic Routes and Yields
Starting Material | Reagent/Conditions | Intermediate | Piperazine Coupling | Overall Yield |
---|---|---|---|---|
2-Amino-4-methylphenol | Triethyl orthoacetate, PPA, 130°C | 5-Methylbenzoxazole | Piperazine, toluene, reflux | 65% |
2-Amino-4-methylphenol | Acetic acid, Pd/C, 180°C | 5-Methylbenzoxazole | Piperazine, DMSO, 110°C | 58% |
2-Chloro-1,3-benzoxazole | AlCl₃, acetic anhydride, 40°C | 2-Chloro-5-methylbenzoxazole | Piperazine, chlorobenzene | 72% |
Recent advances address regioselectivity and efficiency limitations in piperazine coupling. Ionic liquid (IL)-mediated catalysis enables direct C–H amination of pre-formed 5-methylbenzoxazole, bypassing hazardous chlorination steps. Using 1-butylpyridinium iodide ([BPy]I) (15 mol%) and tert-butyl hydroperoxide (TBHP) as an oxidant in acetonitrile at room temperature, 5-methylbenzoxazole couples with N-substituted piperazines (e.g., 1-methylpiperazine) regioselectively at C2. This metal-free method achieves >90% yields in 3–5 hours with exceptional functional group tolerance, including halogens, esters, and carbamates [9]. Crucially, N-acylated piperazines (e.g., tert-butoxycarbonyl (Boc)-piperazine) remain stable under these conditions, allowing selective deprotection post-coupling for further derivatization. Microwave-assisted synthesis further enhances efficiency, reducing reaction times from hours to minutes (e.g., 15 min at 150°C) while maintaining yields >85% [4] [8].
Table 2: Impact of Catalysts on Regioselective Piperazine Incorporation
Catalyst System | Conditions | Piperazine Type | Yield | Byproducts |
---|---|---|---|---|
[BPy]I/TBHP | RT, 4 h, CH₃CN | 1-Methylpiperazine | 94% | <5% |
[BPy]I/TBHP | RT, 5 h, CH₃CN | Boc-piperazine | 95% | None detected |
TBAI/H₂O₂ | 80°C, 8 h, DMSO | Morpholine | 78% | 15% bis-amination |
None (thermal) | 110°C, 24 h, toluene | Piperazine | 62% | 30% bis-substitution |
Optimizing the benzoxazole cyclization step is critical for scalability. Conventional PPA-mediated cyclization, though robust, generates corrosive waste and complicates product isolation. Greener alternatives include:
For nucleophilic substitution, piperazine protection strategies mitigate bis-alkylation. N-Boc-piperazine reacts cleanly with 2-chloro-5-methylbenzoxazole in dimethyl sulfoxide (DMSO) at 80°C, affording mono-substituted product in 92% yield. Subsequent Boc deprotection with trifluoroacetic acid (TFA) delivers 5-methyl-2-(piperazin-1-yl)-1,3-benzoxazole hydrochloride salt with >99% regiochemical purity [2]. Kinetic studies confirm that electron-deficient piperazines (e.g., 1-(2-pyrimidyl)piperazine) enhance reaction rates due to reduced nucleophilicity of the secondary nitrogen, minimizing di-adduct formation.
Continuous-flow reactors address batch synthesis limitations (e.g., exothermicity control, reproducibility) for industrial-scale production. Key developments include:
Table 3: Flow Reactor Configurations for Scalable Synthesis
Reactor Type | Conditions | Throughput (g/h) | Yield | Purity |
---|---|---|---|---|
SiC microreactor + packed-bed | 180°C (stage 1), 100°C (stage 2) | 15.2 | 95% | 98.5% |
Photomicroreactor | 25°C, eosin Y (2 mol%), blue LEDs | 8.7 | 88% | 97.8% |
Tubular reactor w/ in-line scavengers | 130°C, no catalyst | 12.5 | 82% | 99.1% |
These innovations demonstrate a paradigm shift toward sustainable, high-precision manufacturing of 5-methyl-2-(piperazin-1-yl)-1,3-benzoxazole, enabling its broader application in drug discovery.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7